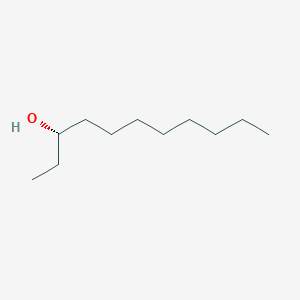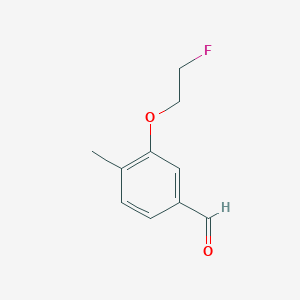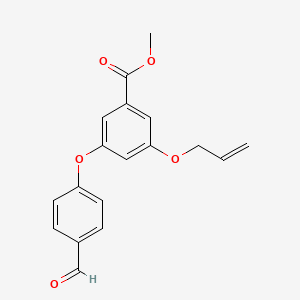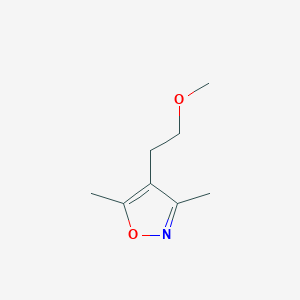
Isoxazole, 4-(2-methoxyethyl)-3,5-dimethyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoxazole, 4-(2-methoxyethyl)-3,5-dimethyl-(9CI) is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isoxazole derivatives can be synthesized through several methods. One common approach is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes . Another method involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . These reactions typically require mild conditions and can be carried out in the presence of catalysts to improve yields and selectivity.
Industrial Production Methods
Industrial production of isoxazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials, cost, and desired properties of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Isoxazole, 4-(2-methoxyethyl)-3,5-dimethyl-(9CI) can undergo various chemical reactions, including:
Oxidation: Isoxazole derivatives can be oxidized to form oxazoles or other oxygen-containing compounds.
Reduction: Reduction reactions can convert isoxazole derivatives into amines or other reduced forms.
Substitution: Isoxazole derivatives can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation but often involve mild temperatures and pressures to maintain the integrity of the isoxazole ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of isoxazole derivatives can yield oxazoles, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Wissenschaftliche Forschungsanwendungen
Isoxazole, 4-(2-methoxyethyl)-3,5-dimethyl-(9CI) has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of isoxazole, 4-(2-methoxyethyl)-3,5-dimethyl-(9CI) depends on its specific application. In biological systems, isoxazole derivatives can interact with various molecular targets, such as enzymes and receptors, to exert their effects . For example, some isoxazole derivatives inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects . The exact pathways involved can vary depending on the specific derivative and its target.
Vergleich Mit ähnlichen Verbindungen
Isoxazole, 4-(2-methoxyethyl)-3,5-dimethyl-(9CI) can be compared with other similar compounds, such as:
Oxazole: An analog with the nitrogen atom in position 3 instead of 2.
Pyrrole: An analog without the oxygen atom.
These compounds share some structural similarities but differ in their chemical properties and reactivity. Isoxazole derivatives are unique due to the presence of both oxygen and nitrogen atoms in the ring, which can influence their electronic properties and reactivity.
Eigenschaften
Molekularformel |
C8H13NO2 |
|---|---|
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
4-(2-methoxyethyl)-3,5-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C8H13NO2/c1-6-8(4-5-10-3)7(2)11-9-6/h4-5H2,1-3H3 |
InChI-Schlüssel |
YCUJRWCTQCPADM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NO1)C)CCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


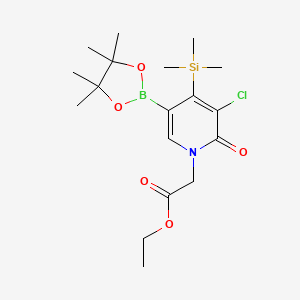
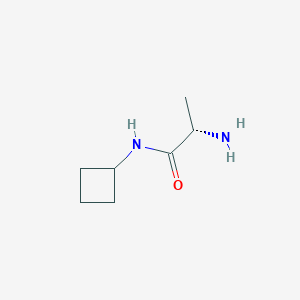
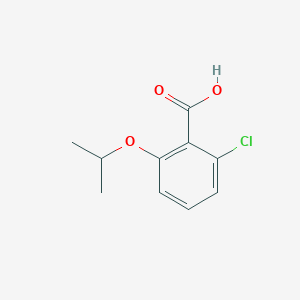
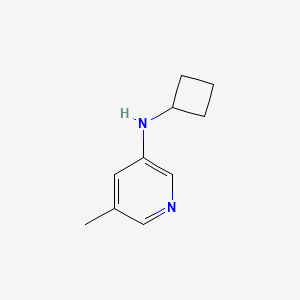
![4-Amino-5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidin-2-one](/img/structure/B15091078.png)
![[4-(3-Chloro-4-methylphenyl)phenyl]methanamine](/img/structure/B15091080.png)
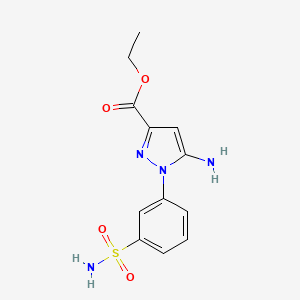

![[2-(6-Benzamidohexoxy)-3,4,5,6-tetraphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B15091094.png)
![6-Bromo-1,4-dioxaspiro[4.4]non-6-ene](/img/structure/B15091097.png)

